molecular formula C14H13NO2 B1618902 2-Phenylethyl nicotinate CAS No. 71653-43-5

2-Phenylethyl nicotinate

Cat. No. B1618902
CAS RN: 71653-43-5
M. Wt: 227.26 g/mol
InChI Key: BSTITMHKRRGVPH-UHFFFAOYSA-N
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Description

2-Phenylethyl nicotinate is an organic compound with the chemical formula C₁₄H₁₃NO₂ . It is an ester formed by combining nicotinic acid (niacin) and 2-phenylethanol . The compound exhibits interesting properties due to its structural features, which include both the aromatic phenyl group and the nicotinate moiety .


Molecular Structure Analysis

The molecular structure of 2-Phenylethyl nicotinate consists of a nicotinate group (derived from niacin) linked to a phenylethyl group. The ester bond connects the two components. The IUPAC name for this compound is 2-phenylethyl pyridine-3-carboxylate . The 2D representation of its structure is as follows:

Scientific Research Applications

Metabolic Response in Candida albicans

2-Phenylethyl alcohol, closely related to 2-Phenylethyl nicotinate, influences the metabolic pathways in Candida albicans. It suppresses hyphal development in C. albicans and alters central carbon metabolism when hyphal development is inhibited. This study enhances our understanding of the metabolic changes associated with morphogenesis in C. albicans (Han et al., 2013).

Interaction with Nicotinic Cholinergic Receptors

6-(2-Phenylethyl)nicotine, structurally similar to 2-Phenylethyl nicotinate, binds to alpha4beta2 nicotinic cholinergic receptors. This compound showed interesting characteristics in various assays, including the antagonizing of nicotine's antinociceptive effects (Ramunno et al., 2005).

Bioprocessing for Flavor and Fragrance Industry

2-Phenylethanol and 2-phenylethyl acetate, derivatives of 2-Phenylethyl nicotinate, are recognized as safe flavoring agents. They are used in various products due to their rose-like odor. The biotechnological production of these compounds is a significant area of research, with a focus on sustainable and economic systems (Martínez-Avila et al., 2018).

Pharmacogenetics Research

2-Phenylethyl nicotinate's impact can be studied under the broader context of pharmacogenetics, where genetic variation influences drug response. This research network focuses on several medical disorders and drug interactions, providing a framework to understand how genetic differences affect responses to compounds like 2-Phenylethyl nicotinate (Giacomini et al., 2007).

Metabolomic Analysis in Cancer Cells

The role of nicotinamide, a core component of 2-Phenylethyl nicotinate, in cellular bioenergetics and as a potential target for therapeutic intervention in diseases like cancer, can be explored. Metabolomic approaches can reveal how inhibiting key enzymes in nicotinamide pathways impacts metabolic perturbations in cancer cells (Tolstikov et al., 2014).

properties

IUPAC Name

2-phenylethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(13-7-4-9-15-11-13)17-10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTITMHKRRGVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992232
Record name 2-Phenylethyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylethyl nicotinate

CAS RN

71653-43-5
Record name 3-Pyridinecarboxylic acid, 2-phenylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71653-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylethyl nicotinate
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Record name 2-Phenylethyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylethyl nicotinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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